Azepan-1-yl(5-methylfuran-2-yl)methanone
Description
Azepan-1-yl(5-methylfuran-2-yl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a 5-methylfuran-2-yl moiety. The methyl group at the 5-position of the furan ring contributes to moderate lipophilicity and steric bulk, distinguishing it from analogs with halogens or complex substituents.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
azepan-1-yl-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C12H17NO2/c1-10-6-7-11(15-10)12(14)13-8-4-2-3-5-9-13/h6-7H,2-5,8-9H2,1H3 |
InChI Key |
VAFJSYDGIZQRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-AZEPANYL(5-METHYL-2-FURYL)METHANONE typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azepane ring and the furan ring. The key steps involve the reaction of appropriate starting materials under controlled conditions to form the desired product.
Reaction Conditions: The reactions are usually carried out under specific temperature and pressure conditions, with the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
1-AZEPANYL(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-AZEPANYL(5-METHYL-2-FURYL)METHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key parameters of Azepan-1-yl(5-methylfuran-2-yl)methanone and its analogs:
*Estimated values based on structural analogs.
†Predicted values using analogous substituent effects.
‡Inferred from substituent hydrophobicity.
Key Observations:
- Molecular Weight: The target compound’s methyl substituent results in a lower molecular weight (~207.27) compared to brominated (272.14) or dichlorophenoxy derivatives (368.25).
- Lipophilicity (logP): The methyl group provides moderate lipophilicity (~2.5), intermediate between the simpler Ethanone fragment (~1.8) and halogenated analogs (>2.87). Halogens (Br, Cl) and fluorinated aryl groups significantly increase logP .
- Synthetic Accessibility : Methylation is synthetically straightforward compared to bromination or coupling of aryloxy groups, which may require specialized reagents or catalysts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
